1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C10H11BrClNO This compound is characterized by the presence of an amino group, a chloromethyl group, and a bromopropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common method includes the bromination of 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one
Uniqueness
1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[5-amino-2-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)9-4-8(13)3-2-7(9)5-12/h2-4,10H,5,13H2,1H3 |
InChI Key |
YWLVGCGDHMYIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)CCl)Br |
Origin of Product |
United States |
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